![molecular formula C13H13NO3 B2928571 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1909336-08-8](/img/structure/B2928571.png)

2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

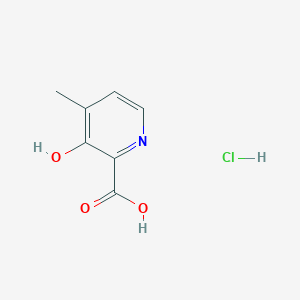

“2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1909336-08-8 . It has a molecular weight of 231.25 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of research. A catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres has been described . This approach involves intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones . The process is catalyzed by SmI2 and works for a wide range of electron-deficient alkenes and substituted BCB ketones .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO3/c15-11(10-4-2-1-3-5-10)14-8-9-6-13(14,7-9)12(16)17/h1-5,9H,6-8H2,(H,16,17) .

Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Techniques : The compound is synthesized through processes such as imination and reductive cyclization. The precursors used in these syntheses include compounds like 3-(chloromethyl)cyclobutanone and 3-oxocyclobutane carboxylic acid (Stevens & Kimpe, 1996).

Structural Rearrangements : 2-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene undergoes a stereospecific rearrangement under acidic conditions, forming complex structures like 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. This highlights the compound's reactivity and potential for forming diverse derivatives (Kobayashi et al., 1992).

Crystallographic Studies : X-ray diffraction analysis has been used to establish the structures of reaction products involving 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives, providing insight into their molecular configurations (Samet et al., 1999).

Chemical Reactions and Derivatives

Production of Derivatives : This compound is a precursor in the synthesis of various derivatives, including those with halogen groups, showcasing its versatility in organic synthesis (Avenoza et al., 2002).

Cycloaddition Reactions : It participates in 1,3-dipolar cycloaddition reactions, forming complex azabicyclohexanes. Such reactions are fundamental in synthetic chemistry for creating novel compounds with potential biological activities (Uchida, 1979).

Formation of Chiral Derivatives : The compound is used in the synthesis of chiral bicyclic azetidine derivatives, which are significant in the development of asymmetric synthesis methods (Barrett et al., 2002).

Potential Applications in Drug Development

Antimalarial Activities : Derivatives of this compound have been evaluated for their antimalarial activities, indicating its potential in medicinal chemistry (Ningsanont et al., 2003).

Inhibitory Effects in Biochemical Processes : Some derivatives have shown inhibitory effects on ethylene biosynthesis in plant tissues, suggesting their use in agricultural chemistry (Switzer et al., 1989).

Nicotinic Acetylcholine Receptor Ligands : The compound's derivatives are explored as potential nicotinic acetylcholine receptor ligands, relevant for neurological research (Malpass et al., 2003).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-11(10-4-2-1-3-5-10)14-8-9-6-13(14,7-9)12(16)17/h1-5,9H,6-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYOJLXLGJTEEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(N(C2)C(=O)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2928488.png)

![8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928490.png)

![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide](/img/structure/B2928491.png)

![(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2928495.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2928496.png)

![[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2928498.png)

![6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2928500.png)

![2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928507.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2928511.png)